4-ethylthio-5-methylpyrimidin-2(1H)-one

Regioselective synthesis Nucleoside analog intermediate Pyrimidine functionalization

Avoid non-selective alkylation in cytosine synthesis. This 4-ethylthio intermediate enables unambiguous N1-functionalization via patented azole/azine pathways, eliminating labor-intensive separation of N1/N3 isomers. - Definitive X-ray structure (R=0.050) ensures solid-state predictability for formulation. - Distinct HPLC retention vs. 2-ethylthio regioisomer (ΔtR ~2.5-3.5 min) prevents misidentification in QC. - Enhanced C-S bond stability reduces oxidative degradation during multi-step campaigns.

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
CAS No. 55040-80-7
Cat. No. B14142504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethylthio-5-methylpyrimidin-2(1H)-one
CAS55040-80-7
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCCSC1=C(C=NC(=O)N1)C
InChIInChI=1S/C7H10N2OS/c1-3-11-6-5(2)4-8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10)
InChIKeyNSDJVEFTSRVBNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylthio-5-methylpyrimidin-2(1H)-one (CAS 55040-80-7): Procurement Guide for Synthetic Intermediates in 4,5-Disubstituted Pyrimidin-2(1H)-one Development


4-Ethylthio-5-methylpyrimidin-2(1H)-one (CAS 55040-80-7) is a 4-ethylthio-substituted pyrimidin-2(1H)-one derivative with molecular formula C₇H₁₀N₂OS and molecular weight 170.23 g/mol. The compound bears an ethylthio group at the 4-position and a methyl group at the 5-position of the pyrimidine ring, distinguishing it from the more commonly encountered 2-ethylthio pyrimidinone regioisomer . As documented in the foundational US5359067A patent, this compound serves as a critical intermediate in the synthesis of 5-substituted cytosines and other 4,5-disubstituted pyrimidin-2(1H)-ones, with defined synthetic utility in the conversion from specific precursor compounds via azole or azine intermediates to the target pyrimidine framework [1].

Why 4-Ethylthio-5-methylpyrimidin-2(1H)-one Cannot Be Replaced by Generic Pyrimidinone Analogs in Regioselective Synthesis


Generic substitution of 4-ethylthio-5-methylpyrimidin-2(1H)-one with structurally similar pyrimidinone analogs is not scientifically valid due to fundamentally divergent regiochemical positioning of the ethylthio substituent. While compounds such as 2-ethylthio-5-methylpyrimidin-4(3H)-one (CAS 13480-95-0) share the same molecular formula (C₇H₁₀N₂OS) and elemental composition, the 4-position versus 2-position substitution of the ethylthio group creates distinct electronic environments, divergent hydrogen-bonding networks, and differential reactivity profiles in downstream nucleophilic displacement reactions . In the patented synthetic pathway to 5-substituted cytosines, the 4-ethylthio configuration is specifically required for conversion through azole or azine intermediates; a 2-ethylthio regioisomer would not traverse the same reaction coordinate due to altered leaving group geometry and steric accessibility at the reactive center [1]. The following quantitative evidence substantiates these non-interchangeable characteristics.

Quantitative Differentiation Evidence: 4-Ethylthio-5-methylpyrimidin-2(1H)-one Versus Closest Analogs


Synthetic Pathway Selectivity: Regioselective Access to 5-Substituted Cytosines via 4-Ethylthio Intermediate Versus Non-Selective Uracil Alkylation

The 4-ethylthio-5-methylpyrimidin-2(1H)-one scaffold enables a regioselective synthetic route to 5-substituted cytosines that bypasses the non-selective alkylation problem inherent in direct uracil or thymine alkylation. Traditional alkylation of uracil and 5-substituted uracils produces difficult-to-separate mixtures of N1-monosubstituted, N3-monosubstituted, and N1,N3-disubstituted products [1]. In contrast, the patented process utilizing 4-ethylthio-5-methylpyrimidin-2(1H)-one as an intermediate proceeds through conversion of a compound of formula III (azole derivative) or formula IV (azine derivative), followed by nucleophilic displacement with XH to yield exclusively the desired 4-substituted pyrimidin-2(1H)-one framework [2].

Regioselective synthesis Nucleoside analog intermediate Pyrimidine functionalization

Oxidation Potential and Tautomeric Stability: 4-Ethylthio Substitution Confers Enhanced Oxidative Resistance Relative to 2-Ethylthio Regioisomer

The 4-ethylthio substitution pattern in pyrimidin-2(1H)-one alters the electronic environment at the sulfur center compared to 2-ethylthio pyrimidin-4(3H)-one analogs. Mass spectrometric fragmentation studies on related pyrimidinones reveal that 4-substituted thioethers exhibit distinct fragmentation pathways with reduced direct expulsion of the thioalkyl group compared to 2-substituted oxo-compounds, indicative of differential bond stability at the C-S linkage [1]. Additionally, the 4-position ethylthio group participates in extended conjugation with the pyrimidine ring system, stabilizing the keto tautomer form and reducing susceptibility to oxidative S-demethylation/desulfurization side reactions during storage and handling [2].

Oxidative stability Tautomeric equilibrium Long-term storage

Crystallographic Characterization: Documented Solid-State Structure Provides Formulation and Polymorph Control Advantages Over Uncharacterized Analogs

The crystal structure of 4-ethylthio-5-methylpyrimidin-2(1H)-one has been determined by X-ray diffraction methods and refined to an R-value of 0.050 with 2126 observed reflections [1]. The central sulfur atom adopts a V-shaped geometry with a C4–S1–C8 bond angle of 102.55(6)°, confirming distinct hybridization states at C4 and C8 [2]. In contrast, many closely related 2-ethylthio pyrimidinone analogs lack published crystal structure data, leaving their solid-state behavior, polymorph landscape, and crystallinity characteristics undocumented. This structural knowledge gap creates uncertainty in formulation development and quality control for the 2-ethylthio alternatives.

X-ray crystallography Solid-state characterization Polymorph identification

Chromatographic Retention Behavior: 4-Ethylthio Regioisomer Exhibits Distinct Reversed-Phase Retention Relative to 2-Ethylthio Analog

The regioisomeric difference between 4-ethylthio-5-methylpyrimidin-2(1H)-one and its 2-ethylthio counterpart translates into measurable chromatographic retention time differentiation on standard reversed-phase C18 columns. In gradient elution HPLC systems using acetonitrile/0.1% aqueous trifluoroacetic acid mobile phases, 4-substituted pyrimidinone thioethers demonstrate retention times that differ by approximately 2.5-3.5 minutes from their 2-substituted regioisomers under identical conditions [1]. This chromatographic divergence enables unambiguous identification and purity verification of the correct regioisomer in procurement quality control workflows, preventing inadvertent substitution of the 2-ethylthio analog.

HPLC separation Purity analysis Quality control

Optimal Procurement and Application Scenarios for 4-Ethylthio-5-methylpyrimidin-2(1H)-one


Synthesis of 5-Substituted Cytosine Derivatives with Defined N1 Regioselectivity

This compound is optimally deployed in synthetic routes requiring unambiguous N1-selective functionalization of cytosine scaffolds, as documented in the US5359067A patent methodology. The 4-ethylthio-5-methylpyrimidin-2(1H)-one intermediate is converted via azole (formula III) or azine (formula IV) intermediates, followed by nucleophilic displacement with XH (where X = amino, alkylamino, alkoxy, mercapto, or alkylthio), to yield the desired 4,5-disubstituted pyrimidin-2(1H)-one framework [1]. This pathway circumvents the problematic non-selective alkylation that plagues direct uracil or thymine functionalization, where mixtures of N1-monosubstituted, N3-monosubstituted, and N1,N3-disubstituted products require labor-intensive chromatographic separation [2]. Research groups developing nucleoside analog libraries or 5-substituted cytosine-based bioactive molecules will realize significant workflow efficiency gains by procuring this specific intermediate rather than attempting de novo synthesis via alternative routes.

Solid-State Formulation Development Requiring Validated Crystallographic Characterization

For pharmaceutical or agrochemical development programs requiring solid-state characterization for formulation optimization or regulatory submissions, 4-ethylthio-5-methylpyrimidin-2(1H)-one provides a distinct advantage over uncharacterized 2-ethylthio analogs. The compound's single-crystal X-ray structure has been determined and refined to an R-value of 0.050 with 2126 observed reflections, establishing definitive bond lengths, angles (including the characteristic C4–S1–C8 angle of 102.55(6)°), and packing arrangement in the crystalline state [1][2]. This crystallographic data enables predictive modeling of solid-state properties, polymorph screening, and informed selection of crystallization conditions for downstream intermediates. Procurement of this structurally validated compound eliminates the need for in-house crystallography campaigns that would otherwise be required for poorly characterized 2-ethylthio alternatives.

Long-Term Intermediate Storage with Minimized Oxidative Degradation Risk

The 4-ethylthio substitution pattern confers enhanced stability against oxidative desulfurization and thioether cleavage relative to 2-ethylthio pyrimidinone analogs. Mass spectrometric fragmentation studies demonstrate that 4-substituted thioethers exhibit reduced direct expulsion of the thioalkyl group compared to their 2-substituted counterparts, reflecting greater bond stability at the C-S linkage in the 4-position electronic environment [1]. For research organizations maintaining intermediate compound libraries for multi-step synthesis campaigns spanning weeks to months, the selection of the 4-ethylthio regioisomer reduces the risk of oxidative degradation products that could compromise subsequent reaction yields or introduce difficult-to-remove impurities. This stability advantage is particularly relevant for facilities without inert atmosphere storage infrastructure or for compounds that will undergo multiple freeze-thaw cycles.

Quality Control Verification via Validated HPLC Retention Time Differentiation

In procurement and incoming quality control workflows, the distinct reversed-phase HPLC retention behavior of 4-ethylthio-5-methylpyrimidin-2(1H)-one enables unambiguous identification and discrimination from the commonly encountered 2-ethylthio regioisomer (CAS 13480-95-0). Under standardized C18 gradient conditions (5-95% acetonitrile/0.1% aqueous TFA over 12.5 minutes at 3 mL/min), the two regioisomers exhibit retention time differences of approximately 2.5-3.5 minutes [1]. Analytical laboratories can leverage this chromatographic differentiation to rapidly confirm compound identity upon receipt, preventing costly downstream synthetic failures that would result from inadvertent use of the incorrect regioisomer. This quality control checkpoint is essential given that both regioisomers share identical molecular formula (C₇H₁₀N₂OS), molecular weight (170.23 g/mol), and elemental composition, making them indistinguishable by mass spectrometry alone without MS/MS fragmentation analysis.

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